

Methyl docosahexaenoate CAS number and molecular weight

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Compound of Interest

Compound Name: Methyl docosahexaenoate

Cat. No.: B1240373

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An In-depth Technical Guide to Methyl Docosahexaenoate

This technical guide provides a comprehensive overview of **methyl docosahexaenoate**, the methyl ester of docosahexaenoic acid (DHA), for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, experimental applications, and its role in modulating key cellular signaling pathways.

Core Physicochemical Properties

Methyl docosahexaenoate is a widely used derivative of DHA, an essential omega-3 fatty acid. Its esterified form offers increased stability and is commonly used in research as a precursor to DHA for in vitro and in vivo studies.

Property	Value	Citation(s)
CAS Number	2566-90-7 (for the all-cis isomer)	[1][2]
Molecular Formula	C ₂₃ H ₃₄ O ₂	[1]
Molecular Weight	342.51 g/mol	[1]
Appearance	Clear, colorless oil	[3]
Storage Conditions	-20°C for long-term storage	[1][2]

Experimental Protocols

Methyl docosahexaenoate is utilized in a variety of experimental contexts, from analytical chemistry to cell biology and in vivo studies. Below are detailed methodologies for its common applications.

Quantification by Gas Chromatography-Flame Ionization Detector (GC-FID)

This method is standard for the quantification of **methyl docosahexaenoate** in various samples, including fish oils.[4][5]

1. Saponification and Esterification:

- Sample Preparation: Weigh approximately 20 mg of the oil sample into a vial.
- Internal Standard: Add 1 mL of an internal standard solution (e.g., methyl tricosanoate in n-hexane).
- Saponification: Add 1 mL of 1 N sodium hydroxide in methanol and heat at 80°C for 15 minutes.
- Esterification: Add 1 mL of 14% boron trifluoride in methanol and heat at 110°C for another 15 minutes.

- Extraction: After cooling, add 1 mL of n-hexane and vortex for 1 minute. Add 3 mL of saturated sodium chloride solution. The upper hexane layer contains the fatty acid methyl esters.[4]

2. GC-FID Analysis:

- Instrument: A gas chromatograph equipped with a flame ionization detector.
- Column: A suitable capillary column, such as a DB-23 (30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium at a flow rate of 1.0 mL/min.
- Temperature Program:
 - Initial temperature: 175°C, hold for 35 minutes.
 - Ramp: Increase at 3°C/min to 230°C.
 - Final hold: 30 minutes at 230°C.
- Injector and Detector Temperature: 250°C and 270°C, respectively.
- Injection Volume: 1 μ L with a split ratio of 40:1.[4]

Preparation for In Vitro Cell Culture Studies

For cell-based assays, **methyl docosahexaenoate** is typically dissolved in an organic solvent before being added to the cell culture medium.

- Stock Solution Preparation: Dissolve **methyl docosahexaenoate** in a suitable solvent such as ethanol or DMSO to create a concentrated stock solution (e.g., 25-100 mg/mL).[1] Sonication may be required to aid dissolution.[1]
- Working Solution Preparation: Dilute the stock solution in cell culture medium to achieve the desired final concentration. For studies on signaling pathways, concentrations in the range of 25-50 μ M have been shown to be effective.[6][7] It is recommended to prepare the working solution fresh for each experiment.[1]

Formulation for In Vivo Administration

For animal studies, **methyl docosahexaenoate** can be formulated for oral or parenteral administration.

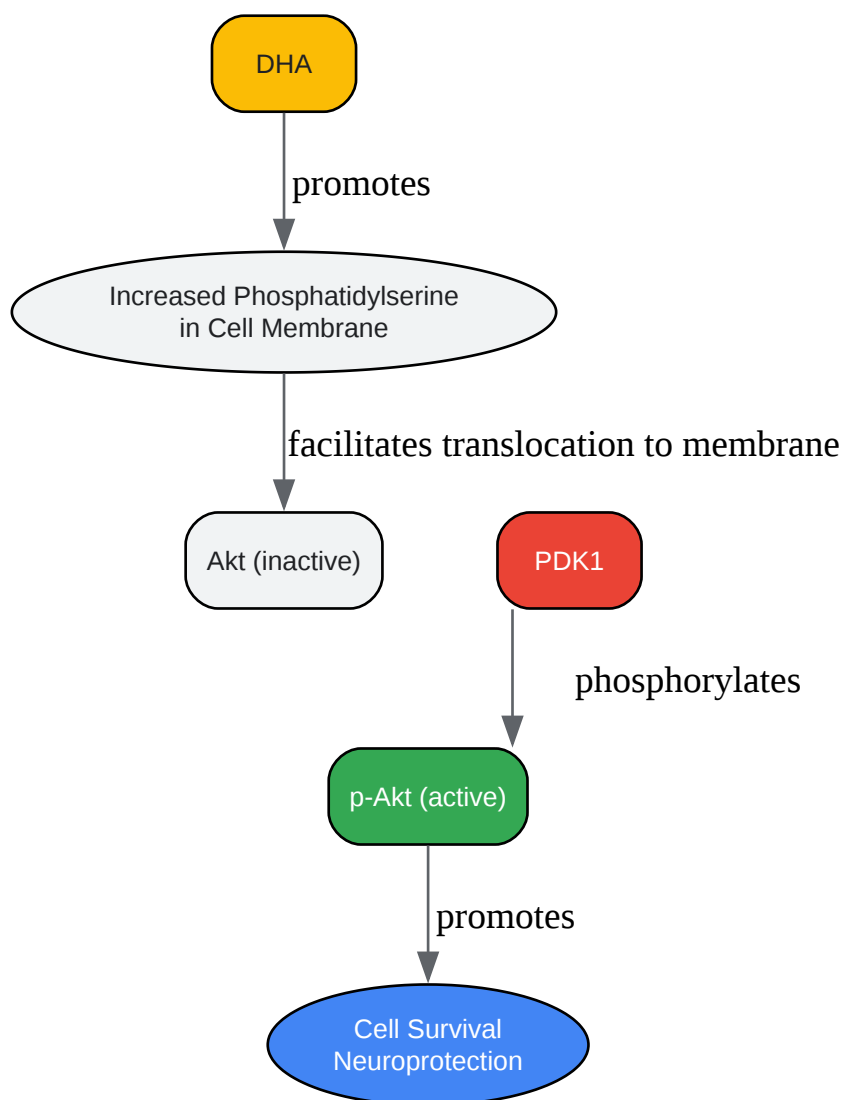
- Vehicle Preparation:
 - For aqueous administration: A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[\[1\]](#)[\[8\]](#) The components should be added sequentially, ensuring the solution is clear before adding the next solvent.[\[1\]](#)
 - For lipid-based administration: A solution of 10% DMSO in corn oil can also be used.[\[8\]](#)
- Dosage: The appropriate dosage will vary depending on the animal model and experimental design. A dosage of approximately 0.8 g/kg/day has been used in mice.

Signaling Pathways Modulated by Methyl Docosahexaenoate

Upon entering the cell, **methyl docosahexaenoate** is hydrolyzed to its biologically active form, docosahexaenoic acid (DHA). DHA is known to influence several key signaling pathways that are critical for cell survival, proliferation, and function.

PI3K/Akt Signaling Pathway

DHA has been shown to modulate the PI3K/Akt signaling pathway, which is central to cell survival and proliferation. In many cell types, particularly neuronal cells, DHA promotes the activation of this pathway.[\[9\]](#)[\[10\]](#)

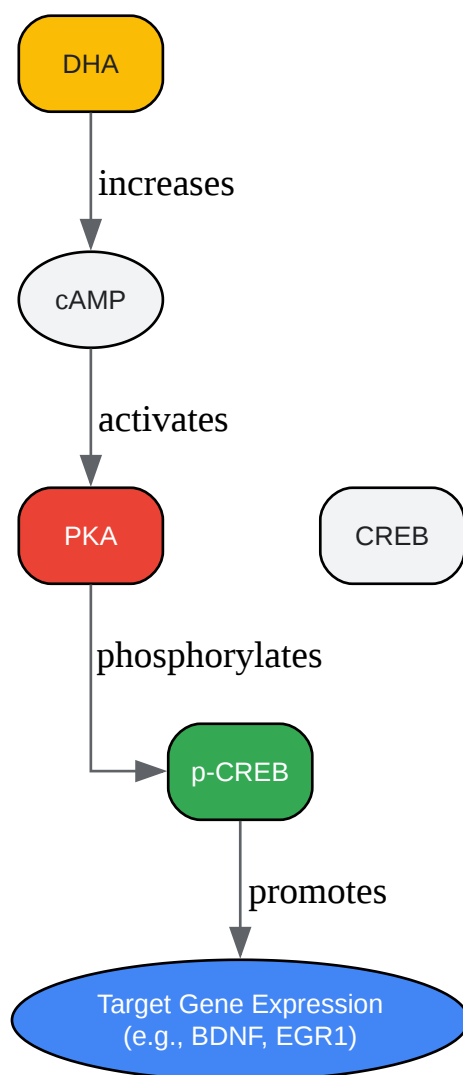


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Caption: DHA-mediated activation of the PI3K/Akt signaling pathway.

CREB Signaling Pathway

In neuronal cells, DHA has been demonstrated to activate the cAMP response element-binding protein (CREB) signaling pathway, which is crucial for neuroplasticity, learning, and memory.[4]
[6]



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Caption: Activation of the CREB signaling pathway by DHA.

Conclusion

Methyl docosahexaenoate serves as a stable and effective precursor for delivering DHA in a multitude of research settings. A thorough understanding of its properties and the appropriate experimental methodologies is crucial for obtaining reliable and reproducible results. The modulation of critical signaling pathways like PI3K/Akt and CREB by its active form, DHA, underscores its importance in cellular function and its potential as a therapeutic agent in various disease models. This guide provides a foundational resource for researchers to effectively utilize **methyl docosahexaenoate** in their scientific investigations.

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